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Abstract
Dicaffeoylquinic acid (DCQA), a naturally occurring phenolic compound, has emerged as a

promising candidate for the development of novel anti-influenza therapeutics. This technical

guide provides a comprehensive overview of the antiviral activity of various DCQA isomers

against influenza viruses. It delves into the multifaceted mechanisms of action, including direct

viral inhibition and modulation of host immune responses. This document summarizes key

quantitative data, details essential experimental protocols for evaluating anti-influenza activity,

and presents visual representations of the underlying signaling pathways and experimental

workflows to facilitate a deeper understanding and guide future research in this area.

Introduction
Influenza viruses pose a significant global health threat, causing seasonal epidemics and

occasional pandemics with substantial morbidity and mortality. The continuous evolution of viral

strains, leading to resistance against existing antiviral drugs, necessitates the urgent

development of new therapeutic agents with novel mechanisms of action.[1][2] Natural

products have historically been a rich source of antiviral compounds, and among them,

dicaffeoylquinic acids (DCQAs) have demonstrated notable anti-influenza activity.[3][4]

DCQAs are esters of caffeic acid and quinic acid, with various isomers existing based on the

positions of the caffeoyl groups on the quinic acid core. The most studied isomers for their anti-

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 1 / 14 Tech Support

https://www.benchchem.com/product/b15575637?utm_src=pdf-interest
https://www.benchchem.com/product/b15575637?utm_src=pdf-body
https://pmc.ncbi.nlm.nih.gov/articles/PMC3163148/
https://pubmed.ncbi.nlm.nih.gov/21876716/
https://www.benchchem.com/product/b15575637?utm_src=pdf-body
https://pubmed.ncbi.nlm.nih.gov/21423687/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3057164/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b15575637?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


influenza properties include 3,4-dicaffeoylquinic acid (3,4-DCQA), 3,5-dicaffeoylquinic acid
(3,5-DCQA), 4,5-dicaffeoylquinic acid (4,5-DCQA), and 3,4,5-tricaffeoylquinic acid (3,4,5-

TCQA). This guide will explore the antiviral activities and mechanisms of these key isomers.

Mechanisms of Antiviral Action
The anti-influenza activity of DCQA is not attributed to a single mechanism but rather a

combination of direct antiviral effects and modulation of the host's immune response.

Inhibition of Viral Neuraminidase
Several studies have indicated that DCQA isomers can directly inhibit the activity of influenza

virus neuraminidase (NA).[5] NA is a crucial surface glycoprotein that facilitates the release of

progeny virions from infected cells, and its inhibition is a key strategy for current anti-influenza

drugs like oseltamivir. Molecular docking studies have suggested that DCQAs can bind to the

active site of neuraminidase, preventing its enzymatic function.[6][7] 3,4,5-TCQA, in particular,

has been shown to interact with key amino acid residues in the NA binding groove.[5]

Host-Directed Mechanisms
Beyond direct viral targeting, DCQAs exert significant effects on the host's cellular machinery to

combat viral infection.

3,4-Dicaffeoylquinic acid has been shown to possess a unique anti-influenza mechanism by

enhancing the expression of Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand

(TRAIL).[1][2] TRAIL is a cytokine that can induce apoptosis (programmed cell death) in virus-

infected cells, thereby limiting viral replication and spread.[8] In vivo studies in mice infected

with influenza A virus demonstrated that oral administration of 3,4-DCQA significantly increased

TRAIL mRNA levels in the lungs, leading to enhanced viral clearance and increased survival

rates.[1][2]

3,4,5-tricaffeoylquinic acid has been found to attenuate the inflammation induced by influenza A

virus infection by modulating the Toll-like receptor 3 (TLR3) and Toll-like receptor 7 (TLR7)

signaling pathways.[5][9] TLRs are key components of the innate immune system that

recognize viral components, such as viral RNA, and trigger an inflammatory response. While

this response is crucial for controlling the virus, an excessive inflammatory cascade can lead to

severe lung damage. 3,4,5-TCQA appears to downregulate the excessive immune response in
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infected cells, reducing the production of pro-inflammatory cytokines and thus mitigating

immunopathology.[9]

Quantitative Data on Antiviral Activity and
Cytotoxicity
The following tables summarize the reported 50% effective concentration (EC₅₀), 50%

inhibitory concentration (IC₅₀), and 50% cytotoxic concentration (CC₅₀) values for various

DCQA isomers against different influenza virus strains and cell lines.

Compound Virus Strain Assay EC₅₀ (µM) Cell Line Reference

3,4-

Dicaffeoylqui

nic acid

Influenza

A/WSN/33

(H1N1)

Cell Viability 81.1 ± 2.9 MDCK [4]

3,5-

Dicaffeoylqui

nic acid

Influenza

A/WSN/33

(H1N1)

Cell Viability 207.8 MDCK [4]

4,5-

Dicaffeoylqui

nic acid

Influenza

A/WSN/33

(H1N1)

Cell Viability 280.6 MDCK [4]

3,4,5-

Tricaffeoylqui

nic acid

Influenza

A/WSN/33

(H1N1)

Cell Viability 114.6 MDCK [4]

3,4-

Dicaffeoylqui

nic acid

Influenza

A/HK/7/87

(H3N2)

Plaque

Reduction
Not Reported MDCK [10]

3,5-

Dicaffeoylqui

nic acid

Respiratory

Syncytial

Virus (RSV)

Plaque

Reduction
1.16 HEp-2 [11]

3,4-

Dicaffeoylqui

nic acid

Respiratory

Syncytial

Virus (RSV)

Plaque

Reduction
2.33 HEp-2 [11]
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Compound Target Assay IC₅₀ (µM) Reference

3,4,5-

Tricaffeoylquinic

acid

Influenza

Neuraminidase

Neuraminidase

Inhibition
Not Reported [5]

Compound Cell Line CC₅₀ (µM) Reference

3,4-Dicaffeoylquinic

acid
RD >400 [12]

3,5-Dicaffeoylquinic

acid
HEp-2 >1000 [11]

3,4-Dicaffeoylquinic

acid
HEp-2 >1000 [11]

Experimental Protocols
This section provides detailed methodologies for key experiments cited in the evaluation of the

anti-influenza activity of dicaffeoylquinic acid.

Plaque Reduction Assay
This assay is the gold standard for quantifying infectious virus titers and evaluating the efficacy

of antiviral compounds.

Materials:

Madin-Darby Canine Kidney (MDCK) cells

Dulbecco's Modified Eagle Medium (DMEM)

Fetal Bovine Serum (FBS)

Trypsin-EDTA

Phosphate-Buffered Saline (PBS)
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Agarose or Avicel RC-591

TPCK-treated trypsin

Crystal Violet staining solution (1% w/v crystal violet in 20% ethanol)

Dicaffeoylquinic acid (DCQA) stock solution

Influenza virus stock

Procedure:

Cell Seeding: Seed MDCK cells in 6-well or 12-well plates to form a confluent monolayer

(approximately 90-100% confluency) overnight at 37°C with 5% CO₂.

Virus Dilution: Prepare serial 10-fold dilutions of the influenza virus stock in serum-free

DMEM.

Infection: Wash the MDCK cell monolayer with PBS. Inoculate the cells with 100-200 µL of

the virus dilutions. Incubate for 1 hour at 37°C to allow for viral adsorption.

Compound Treatment: During or after viral adsorption, remove the virus inoculum and wash

the cells with PBS. Add an overlay medium containing a low concentration of agarose or

Avicel, TPCK-treated trypsin, and the desired concentrations of DCQA.

Incubation: Incubate the plates at 37°C with 5% CO₂ for 48-72 hours, or until visible plaques

are formed.

Fixation and Staining: Fix the cells with 10% formalin for at least 30 minutes. Remove the

overlay and stain the cell monolayer with crystal violet solution for 15-20 minutes.

Plaque Counting: Gently wash the plates with water and allow them to dry. Count the number

of plaques in each well. The percentage of plaque reduction is calculated relative to the virus

control (no compound). The EC₅₀ value is determined from the dose-response curve.

Neuraminidase Inhibition Assay
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This assay measures the ability of a compound to inhibit the enzymatic activity of influenza

neuraminidase.

Materials:

Fluorogenic substrate (e.g., 2'-(4-methylumbelliferyl)-α-D-N-acetylneuraminic acid -

MUNANA)

Assay buffer (e.g., MES buffer with CaCl₂)

Stop solution (e.g., ethanol/NaOH solution)

Recombinant influenza neuraminidase or purified virus

DCQA stock solution

96-well black microplates

Fluorometer

Procedure:

Compound Preparation: Prepare serial dilutions of DCQA in the assay buffer.

Enzyme and Compound Incubation: In a 96-well black plate, add the diluted DCQA solutions

and the neuraminidase enzyme. Incubate at room temperature for a specified time (e.g., 30

minutes) to allow for inhibitor binding.

Substrate Addition: Add the MUNANA substrate to all wells to initiate the enzymatic reaction.

Incubation: Incubate the plate at 37°C for a defined period (e.g., 60 minutes).

Stopping the Reaction: Add the stop solution to each well to terminate the reaction.

Fluorescence Measurement: Measure the fluorescence of the released 4-

methylumbelliferone using a fluorometer (excitation ~365 nm, emission ~450 nm).
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Data Analysis: Calculate the percentage of neuraminidase inhibition for each DCQA

concentration compared to the control (no inhibitor). The IC₅₀ value is determined from the

dose-response curve.

Western Blot Analysis
This technique is used to detect and quantify specific viral or host proteins in infected cell

lysates.

Materials:

Infected and uninfected cell lysates

Lysis buffer (e.g., RIPA buffer with protease inhibitors)

SDS-PAGE gels

Transfer buffer

PVDF or nitrocellulose membranes

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

Primary antibodies (e.g., against influenza NP, M1, or host signaling proteins)

Horseradish peroxidase (HRP)-conjugated secondary antibodies

Chemiluminescent substrate

Imaging system

Procedure:

Sample Preparation: Lyse the cells in lysis buffer and determine the protein concentration of

the lysates.

SDS-PAGE: Separate the proteins by size by running the lysates on an SDS-PAGE gel.
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Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose

membrane.

Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent

non-specific antibody binding.

Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at

4°C or for 1-2 hours at room temperature.

Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated

secondary antibody for 1 hour at room temperature.

Detection: Wash the membrane again and add the chemiluminescent substrate. Detect the

signal using an imaging system. The intensity of the bands corresponds to the amount of the

target protein.

Reverse Transcription-Quantitative PCR (RT-qPCR)
RT-qPCR is used to quantify viral RNA levels in infected cells or tissues.

Materials:

RNA extraction kit

Reverse transcriptase

qPCR master mix (containing Taq polymerase and SYBR Green or a fluorescent probe)

Primers and probe specific for a conserved influenza gene (e.g., M gene)

RT-qPCR instrument

Procedure:

RNA Extraction: Extract total RNA from infected cells or tissues using a commercial kit.

Reverse Transcription: Synthesize complementary DNA (cDNA) from the extracted RNA

using reverse transcriptase and a specific or random primer.
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qPCR: Perform qPCR using the synthesized cDNA, a specific primer pair for the target

influenza gene, and a qPCR master mix.

Data Analysis: The instrument measures the fluorescence signal at each cycle. The cycle

threshold (Ct) value is inversely proportional to the amount of target RNA in the sample. A

standard curve can be generated using known quantities of viral RNA to determine the

absolute copy number.

Signaling Pathways and Experimental Workflows
Visualizing the complex biological processes and experimental procedures is crucial for a

comprehensive understanding. The following diagrams were generated using Graphviz (DOT

language).
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Caption: TRAIL-Mediated Viral Clearance Enhanced by 3,4-Dicaffeoylquinic Acid.
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Caption: Modulation of TLR3/7 Signaling by 3,4,5-Tricaffeoylquinic Acid.
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Caption: General Experimental Workflow for Evaluating DCQA Anti-Influenza Activity.

Conclusion
Dicaffeoylquinic acid and its isomers represent a promising class of natural compounds with

potent and multifaceted anti-influenza activity. Their ability to not only directly inhibit viral

components like neuraminidase but also to modulate host immune responses, such as

enhancing TRAIL-mediated clearance and tempering excessive inflammation via TLR
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signaling, makes them attractive candidates for further drug development. The data and

protocols presented in this technical guide are intended to provide a solid foundation for

researchers to build upon, fostering further investigation into the therapeutic potential of

DCQAs against influenza and other viral respiratory infections. Future research should focus on

comprehensive structure-activity relationship studies, optimization of lead compounds, and

further elucidation of their in vivo efficacy and safety profiles.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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